Ácido Fusídico 11-Desoxi

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

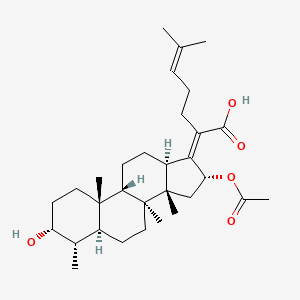

11-Deoxy Fusidic Acid is a derivative of fusidic acid, a steroid-like antibiotic compound. Fusidic acid is produced by fermentation of the fungus Fusidium coccineum and is widely used in dermatology . 11-Deoxy Fusidic Acid, specifically, is an impurity of fusidic acid and shares some structural similarities with it .

Aplicaciones Científicas De Investigación

11-Deoxy Fusidic Acid is primarily used in scientific research as an impurity of fusidic acid. Its applications include:

Chemistry: Studying the structure-activity relationship of fusidic acid derivatives.

Biology: Investigating the biological activity of fusidic acid and its derivatives.

Medicine: Exploring potential therapeutic uses of fusidic acid derivatives.

Industry: Developing new formulations and delivery systems for fusidic acid

Mecanismo De Acción

Target of Action

The primary target of 11-Deoxy Fusidic Acid, like its parent compound Fusidic Acid, is the elongation factor G (EF-G) in bacteria . EF-G plays a crucial role in bacterial protein synthesis, specifically in the translocation step .

Mode of Action

11-Deoxy Fusidic Acid interacts with its target, EF-G, by binding to it and inhibiting its function . This interaction prevents the translocation of EF-G from the ribosome, thereby interfering with bacterial protein synthesis .

Biochemical Pathways

The inhibition of EF-G disrupts the protein synthesis pathway in bacteria, leading to a halt in their growth and reproduction . This disruption affects downstream effects such as the production of essential proteins for bacterial survival and virulence.

Pharmacokinetics

Fusidic Acid has been shown to have a 2-compartment disposition model with saturable absorption . It also exhibits accumulation, indicating that plasma exposure after multiple doses is higher than for single doses . The 11-Deoxy Fusidic Acid forms strong complexes with γ-cyclodextrin, which could potentially influence its bioavailability .

Result of Action

The molecular and cellular effects of 11-Deoxy Fusidic Acid’s action primarily involve the inhibition of bacterial growth. By disrupting protein synthesis, it prevents bacteria from producing essential proteins, thereby halting their growth and reproduction .

Action Environment

The action, efficacy, and stability of 11-Deoxy Fusidic Acid can be influenced by various environmental factors. While specific studies on 11-Deoxy Fusidic Acid are limited, research on Fusidic Acid suggests that factors such as pH, temperature, and presence of other compounds can affect its activity

Análisis Bioquímico

Biochemical Properties

It is known that Fusidic Acid, the parent compound, binds to elongation factor G (EF-G) as an inhibitor of protein synthesis This interaction is crucial for its antibacterial activity

Cellular Effects

Fusidic Acid, the parent compound, has been shown to have potent activity against various Gram-positive bacteria

Molecular Mechanism

Fusidic Acid, the parent compound, inhibits bacterial protein synthesis by binding to elongation factor G (EF-G)

Métodos De Preparación

The preparation of 11-Deoxy Fusidic Acid involves synthetic routes that typically include the reduction of fusidic acid. The exact reaction conditions and industrial production methods are not extensively documented in the public domain. it is known that fusidic acid and its derivatives can be synthesized through various chemical reactions involving the modification of the steroid nucleus .

Análisis De Reacciones Químicas

11-Deoxy Fusidic Acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert hydroxyl groups to ketones.

Reduction: This reaction can reduce ketones back to hydroxyl groups.

Substitution: This reaction can replace functional groups with other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

11-Deoxy Fusidic Acid can be compared with other fusidic acid derivatives such as:

Fusidic Acid: The parent compound, widely used as an antibiotic.

3-Keto Fusidic Acid: Another derivative with a ketone group at the 3-position.

11-Keto Fusidic Acid: A derivative with a ketone group at the 11-position.

The uniqueness of 11-Deoxy Fusidic Acid lies in its specific structural modifications, which can affect its biological activity and interactions with other molecules .

Propiedades

Número CAS |

1013937-16-0 |

|---|---|

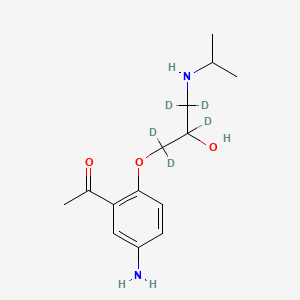

Fórmula molecular |

C31H48O5 |

Peso molecular |

500.7 g/mol |

Nombre IUPAC |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |

InChI |

InChI=1S/C31H48O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,19,22-26,33H,8,10-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25-,26-,29-,30-,31-/m0/s1 |

Clave InChI |

XIQFIBYNKGFJIX-FNZWKSSPSA-N |

SMILES |

CC1C2CCC3(C(C2(CCC1O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C |

SMILES isomérico |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C |

SMILES canónico |

CC1C2CCC3(C(C2(CCC1O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C |

Sinónimos |

(3α,4α,8α,9β,13α,14β,16β,17Z)-16-(Acetyloxy)-3-hydroxy-29-nordammara-17(20),24-dien-21-oic Acid; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)